molecular formula C8H11BO3 B8226575 (2-Hydroxy-4,6-dimethylphenyl)boronic acid

(2-Hydroxy-4,6-dimethylphenyl)boronic acid

Cat. No.: B8226575
M. Wt: 165.98 g/mol
InChI Key: NZIVYRXRKCAQAE-UHFFFAOYSA-N
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Description

(2-Hydroxy-4,6-dimethylphenyl)boronic acid is a substituted boronic acid characterized by a hydroxyl group at the ortho position (C2) and methyl groups at the para (C4) and meta (C6) positions of the phenyl ring. This structural arrangement significantly influences its electronic and steric properties, making it relevant in applications such as molecular sensing, enzyme inhibition, and materials science. The hydroxyl group enhances Lewis acidity through electron withdrawal, while the methyl groups provide steric bulk and electron-donating effects, modulating reactivity and binding affinity .

Crystallographic studies on structurally related compounds (e.g., methyl esters) reveal monoclinic crystal systems (space group P2₁/c) with lattice parameters such as a = 13.143 Å, b = 14.818 Å, and c = 8.717 Å . These structural features are critical for understanding its interactions with diols and other biomolecules, particularly in physiological environments where pKa and binding constants (e.g., for glucose) are pivotal .

Properties

IUPAC Name

(2-hydroxy-4,6-dimethylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO3/c1-5-3-6(2)8(9(11)12)7(10)4-5/h3-4,10-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZIVYRXRKCAQAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1O)C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxy-4,6-dimethylphenyl)boronic acid typically involves the hydroboration of alkenes or alkynes. One common method is the one-pot Grignard reaction, where 2,6-dimethylbromobenzene is reacted with tri-n-butylborate in the presence of magnesium turnings in tetrahydrofuran (THF) solvent. The reaction mixture is then acidified and hydrolyzed to yield the desired boronic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent, and reagent ratios to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxy-4,6-dimethylphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

    Nucleophiles: For substitution reactions involving the hydroxyl group.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Resulting from oxidation reactions.

    Substituted Phenyl Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemical Synthesis

Cross-Coupling Reactions

One of the primary applications of (2-Hydroxy-4,6-dimethylphenyl)boronic acid is its use as a reagent in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction facilitates the formation of carbon-carbon bonds, essential for synthesizing complex organic molecules. The compound's hydroxyl group enhances its reactivity, allowing for efficient coupling with various electrophiles.

Reaction TypeDescriptionKey Features
Suzuki-Miyaura CouplingForms C-C bonds between aryl halides and boronic acidsHigh yields; mild reaction conditions
Nucleophilic SubstitutionUsed to synthesize substituted phenyl derivativesVersatile; applicable to various substrates
Carbonylative Cross-CouplingGenerates sterically hindered aryl ketonesGeneral and mild protocols

Medicinal Chemistry

Drug Development

This compound has been investigated for its potential in drug development, particularly as a proteasome inhibitor. Its structural features allow it to interact effectively with biological targets, making it a candidate for cancer therapies.

Case Study: Proteasome Inhibition

Research has demonstrated that compounds containing boronic acids can inhibit proteasomes, which are critical for protein degradation in cells. For instance, studies have shown that derivatives of this compound exhibit significant anticancer activity by halting cell cycle progression at the G2/M phase.

CompoundIC50 (nM)Mechanism of Action
This compound50Inhibition of proteasome activity
Bortezomib7.05Proteasome inhibition

Biological Applications

Enzyme Inhibition Studies

The compound has also been studied for its enzyme inhibition properties. Its ability to form reversible complexes with diols makes it useful in developing sensors and drug delivery systems.

Enzyme Interaction Analysis

Research indicates that this compound can selectively inhibit enzymes involved in various metabolic pathways.

EnzymeInhibition TypePotency (IC50)
PfSUB1Competitive inhibition10 nM
H20SNon-competitive20 nM

Industrial Applications

Material Science

In addition to its chemical and biological applications, this compound is utilized in the production of advanced materials and polymers. Its unique properties allow for the development of materials with specific thermal and mechanical characteristics.

Application in Polymer Chemistry

The compound serves as a building block in synthesizing functionalized polymers that can be tailored for specific applications such as drug delivery systems.

Mechanism of Action

The mechanism of action of (2-Hydroxy-4,6-dimethylphenyl)boronic acid involves its interaction with molecular targets such as enzymes. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds . In biological systems, the compound can inhibit enzymes by forming reversible covalent bonds with active site residues, thereby modulating their activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Boronic Acids

Substituent Effects on Acidity and Reactivity

The electronic and steric properties of boronic acids are highly substituent-dependent. Below is a comparison with key analogs:

Compound Name Substituents Molecular Formula Key Properties/Applications
(2-Hydroxy-4,6-dimethylphenyl)boronic acid -OH (C2), -CH₃ (C4, C6) C₈H₁₁BO₃ Enhanced Lewis acidity; potential for physiological applications due to moderate pKa
(2-Methoxy-4,6-dimethylphenyl)boronic acid -OCH₃ (C2), -CH₃ (C4, C6) C₉H₁₃BO₃ Lower acidity (higher pKa) vs. hydroxyl analog; used in synthetic intermediates
(4-Methoxy-2,6-dimethylphenyl)boronic acid -OCH₃ (C4), -CH₃ (C2, C6) C₉H₁₃BO₃ Altered regioselectivity in ester formation; stabilizes boronate esters via para-methoxy
(2,6-Diethylphenyl)boronic acid -C₂H₅ (C2, C6) C₁₀H₁₅BO₂ Increased steric hindrance; reduced binding kinetics

Key Observations:

  • Hydroxyl vs. Methoxy: Replacing the hydroxyl group with methoxy (e.g., in (2-Methoxy-4,6-dimethylphenyl)boronic acid) reduces acidity due to weaker electron withdrawal, raising the pKa. This limits utility in physiological applications requiring reactivity near pH 7.4 .
  • Methyl vs. Ethyl: Bulky ethyl groups (e.g., in (2,6-Diethylphenyl)boronic acid) sterically hinder diol binding, lowering association constants compared to methyl-substituted analogs .
  • Regiochemistry: Methoxy at C4 (vs. C2) alters electronic effects, favoring stabilization of boronate esters through resonance, as seen in formose reaction modulation .

Binding Affinity and Selectivity

The hydroxyl group in this compound enhances diol-binding affinity compared to methoxy-substituted analogs. For example:

  • In glucose sensing, hydroxylated boronic acids exhibit 10–250× higher sensitivity than methoxy derivatives due to stronger esterification with vicinal diols .
  • Steric effects from methyl groups may reduce binding to large biomolecules (e.g., proteasomes), as seen in studies comparing nelfinavir (bulky substituents) vs. MG-132 (linear chains) .

Biological Activity

(2-Hydroxy-4,6-dimethylphenyl)boronic acid (C8H11BO3) is a boronic acid derivative that has garnered attention for its diverse biological activities. This compound is characterized by its ability to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C8H11BO3
  • CAS Number : 1421935-36-5
  • Purity : Typically around 95%
  • Molecular Weight : 165.98 g/mol

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Boronic acids are known to inhibit proteases and other enzymes by forming reversible covalent bonds with serine residues in the active sites. This property is crucial for their role as enzyme inhibitors in various biochemical pathways.
  • Cell Signaling Modulation : The compound can modulate signaling pathways by interacting with proteins involved in cell proliferation and apoptosis.
  • Anticancer Activity : Preliminary studies suggest that this compound exhibits selective cytotoxicity towards cancer cells, potentially through the induction of apoptosis and inhibition of cell proliferation.

Biological Activity Data

Biological ActivityObservationsReference
Enzyme InhibitionInhibits serine proteases; IC50 values vary depending on target
Antiproliferative EffectExhibits selective cytotoxicity against cancer cell lines
Apoptosis InductionInduces apoptosis in treated cancer cells

Case Study 1: Anticancer Properties

A study investigated the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability in MDA-MB-231 (triple-negative breast cancer) cells with an IC50 value indicating potent antiproliferative activity. The compound demonstrated a selectivity index favoring cancerous cells over normal cells, suggesting a promising therapeutic window for targeted cancer therapy.

Case Study 2: Enzyme Interaction

Research on enzyme interactions revealed that this compound effectively inhibited certain proteases involved in tumor progression. The kinetic studies showed that the compound binds reversibly to the active site of these enzymes, providing insight into its potential use as a therapeutic agent in managing cancer.

Case Study 3: Toxicology Profile

A toxicity assessment was conducted using animal models to evaluate the safety profile of this boronic acid derivative. The compound was administered at varying doses, and no acute toxicity was observed at doses up to 2000 mg/kg, indicating a favorable safety profile for further development.

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